H-Lys(boc)-NH2 hcl

Peptide Synthesis Chiral Purity Analytical Chemistry

Researchers requiring orthogonal ε-amine protection with a pre-installed C-terminal amide face limited sourcing options for single-isomer lysine derivatives. H-Lys(boc)-NH2 HCl directly addresses this bottleneck. - Eliminates post-cleavage amidation, enabling 15-25% higher peptide amide yields in Boc/Bzl SPPS. - Acid-labile Boc group remains stable through repetitive Fmoc deprotection, enabling site-selective branching or conjugation. - ≥99.7% chiral purity ensures stereochemical homogeneity in drug candidates. Supplied as a stable hydrochloride salt with full analytical documentation, reducing procurement risk for CROs and CDMOs requiring reproducible, scalable synthesis.

Molecular Formula C11H23N3O3 · HCl
Molecular Weight 281.78
CAS No. 112803-72-2
Cat. No. B613353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(boc)-NH2 hcl
CAS112803-72-2
Molecular FormulaC11H23N3O3 · HCl
Molecular Weight281.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl
InChIInChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(boc)-NH2 HCl for Precision Peptide Synthesis


H-Lys(boc)-NH2 HCl, also designated as Nε-Boc-L-lysine amide hydrochloride , is a crystalline, single-isomer amino acid derivative with the molecular formula C₁₁H₂₃N₃O₃·HCl and a molecular weight of 281.78 g/mol . It is distinguished by a C-terminal primary carboxamide (-CONH₂) and a side-chain ε-amino group protected by the acid-labile tert-butoxycarbonyl (Boc) moiety. This architecture, supplied as a stable hydrochloride salt, enables precise, site-specific incorporation of lysine residues into peptides where orthogonal protection strategies are required, making it a critical building block in solid-phase peptide synthesis (SPPS) and complex peptidomimetic research .

SPPS building block
Single-isomer, Boc-protected lysine amide for solid-phase peptide synthesis
Orthogonal protection
Acid-labile Boc on ε-amine; compatible with both Boc/Bzl and Fmoc/tBu strategies
C-terminal amide pre-installed
Eliminates post-synthetic amidation for peptide amide targets

Substitution Risks for H-Lys(boc)-NH2 HCl


The direct substitution of H-Lys(boc)-NH2 HCl with other lysine derivatives such as H-Lys-OH (free lysine), H-Lys(Fmoc)-NH₂, or H-Lys(Z)-NH₂ is not chemically equivalent and will disrupt intended synthetic outcomes. Free lysine (H-Lys-OH) possesses both α- and ε-amino groups, leading to uncontrolled polymerization and extensive side reactions during standard coupling procedures . Conversely, switching to an Fmoc-protected analog (e.g., H-Lys(Fmoc)-NH₂) alters the deprotection chemistry from acid-labile (Boc) to base-labile (Fmoc), which can be incompatible with acid-sensitive resins or post-synthetic modifications [1]. In contrast, the specific orthogonality of the Boc group in H-Lys(boc)-NH2 HCl, combined with its C-terminal amide moiety, provides a defined, quantitative advantage in yield and purity for specific peptide sequences that cannot be replicated by non-amide or non-Boc analogs.

H-Lys-OH Free lysine carries unprotected α- and ε-amines; may lead to uncontrolled branching and side reactions during coupling.
H-Lys(Fmoc)-NH₂ Base-labile Fmoc protection alters deprotection chemistry; may be incompatible with acid-sensitive resins or post-synthetic modifications.
H-Lys(Z)-NH₂ Cbz protection requires hydrogenolysis; orthogonal strategy shifts, and amide yield profile may not transfer directly.

H-Lys(boc)-NH2 HCl Performance Evidence


Chiral Purity vs. General Grade Lysine

H-Lys(boc)-NH2 HCl is commercially available with a verified chiral purity of ≥99.7%, ensuring the presence of a single enantiomer (L-isomer). This level of stereochemical integrity is critical for the synthesis of bioactive peptides where the D-isomer can abolish or invert desired biological activity . While generic, unprotected L-lysine is often supplied at lower purity (e.g., ≥98%) and may contain trace amounts of the D-enantiomer or other impurities, the high chiral purity specification of this protected derivative directly reduces the risk of epimerization during coupling and subsequent purification burden.

Chiral purity
Specification review
≥99.7% L-isomer vs. ≥98% general-grade lysine
Supports stereochemical-control context for bioactive peptide research
Vendor specification; reduces epimerization risk during coupling
Peptide Synthesis Chiral Purity Analytical Chemistry

Resin Loading Efficiency: Boc vs. Fmoc

In Boc-based solid-phase peptide synthesis (SPPS), the use of Boc-protected amino acids leads to significantly higher initial loading efficiencies on Merrifield resin compared to Fmoc-protected amino acids on Wang resin. A comparative study on analogous amino acid derivatives (Leu, Gly, Phe) demonstrated that the Boc-strategy achieved an average attachment yield of 88.7% after 31 hours, while the corresponding Fmoc-strategy yielded only 43.6% after 48 hours [1]. This class-level evidence strongly supports that H-Lys(boc)-NH2 HCl, as a Boc-protected derivative, will provide a more robust and rapid loading onto Boc-compatible resins, directly translating to higher final peptide yields and reduced material waste.

Resin loading
Class-level inference
~88.7% (Boc/Merrifield) vs. ~43.6% (Fmoc/Wang)
Supports Boc-SPPS workflow fit over Fmoc analogs for initial attachment
Data derived from Leu, Gly, Phe analogs; review for Lys-specific conditions
Solid-Phase Peptide Synthesis Boc Chemistry Coupling Efficiency

C-Terminal Amide vs. Carboxylic Acid

Unlike H-Lys(boc)-OH (CAS 2418-95-3), which bears a free carboxylic acid group, H-Lys(boc)-NH2 HCl is pre-derivatized as a primary amide. This structural difference eliminates the need for post-synthetic amidation of the C-terminus . In the synthesis of peptide amides, using H-Lys(boc)-OH would require an additional amidation step (e.g., using Rink amide resin or solution-phase aminolysis), which often results in incomplete conversion and requires extra purification. Quantitative analyses of analogous peptide syntheses show that direct incorporation of a C-terminal amide building block can improve the overall yield of the desired amide product by 15-25% compared to a route requiring post-synthetic amidation, due to the elimination of side reactions and incomplete conversion [1].

Amide vs. acid
Supporting evidence
15–25% higher yield for peptide amides by direct -NH₂ incorporation
May streamline amide-target synthesis and reduce post-synthetic steps
Class-level peptide amide synthesis context; validate per sequence
Peptide Amide Synthesis C-Terminal Modification Bioactive Peptides

L-Isomer Supply Chain and Specification

H-Lys(boc)-NH2 HCl (L-isomer) is a widely available, off-the-shelf building block with detailed analytical specifications including optical rotation ([α]²⁵ᴅ = +16.5° ± 1.5°) and melting point (180-195°C) . In contrast, its enantiomer, H-D-Lys(Boc)-NH2 (CAS 96138-49-7), is a specialty item with limited commercial availability and often requires custom synthesis, leading to longer lead times and higher cost . For researchers working with naturally occurring L-amino acid peptides, the L-isomer is the biologically relevant form and its ready availability from multiple suppliers ensures competitive pricing, faster delivery, and batch-to-batch consistency critical for reproducible research.

L-isomer supply
Data to verify
Widely available; [α]²⁵ᴅ = +16.5° ± 1.5°; mp 180–195°C
Supports procurement continuity for L-peptide research
D-isomer requires custom synthesis; confirm batch specification
Supply Chain Chiral Purity Analytical Specification

H-Lys(boc)-NH2 HCl Application Scenarios


C-Terminal Peptide Amide Synthesis

This compound is the optimal building block for the solid-phase synthesis of peptide amides when employing Boc/Bzl protection strategies. The pre-installed C-terminal amide allows for direct anchoring or coupling, eliminating the need for post-cleavage amidation and thereby achieving the 15-25% yield improvement described in Section 3. This is critical for the efficient production of peptide hormones, neuropeptides, and enzyme inhibitors that require a C-terminal amide for bioactivity .

Branched and Cyclic Peptide Assembly

H-Lys(boc)-NH2 HCl provides an orthogonal protection handle for the ε-amino group of lysine. In the context of Fmoc/tBu SPPS, the acid-labile Boc group remains stable during repetitive base-mediated Fmoc deprotection cycles. This allows the lysine side chain to be selectively unmasked later in the synthesis for site-specific branching, cyclization, or conjugation to fluorophores or affinity tags without affecting the main peptide chain [1]. The high chiral purity (≥99.7%) ensures that the resulting branched peptides are stereochemically homogeneous.

Scalable Peptide Manufacturing

For industrial-scale peptide production using Boc-SPPS, the high loading efficiency of Boc-protected amino acids (class average ~88.7% vs. ~43.6% for Fmoc analogs, as established in Section 3) translates directly into reduced resin costs and higher reactor throughput [2]. Procuring H-Lys(boc)-NH2 HCl for such processes is a financially sound decision, minimizing raw material waste and cycle times, which is a key consideration for CROs and CDMOs.

Peptide-Drug Conjugate Synthesis

The orthogonal Boc protection of the lysine side chain, combined with a C-terminal amide, makes H-Lys(boc)-NH2 HCl a versatile intermediate for constructing peptide-drug conjugates. Following the assembly of the targeting peptide on solid support, the Boc group can be removed with mild acid to reveal a free ε-amino group for subsequent conjugation to a cytotoxic payload or a chelator for radiometals [1]. The compound's well-defined analytical specification and stable hydrochloride salt form ensure reproducibility in these complex, high-value synthetic sequences .

Application
Selection Property
Validation Focus
C-terminal peptide amide synthesis
Pre-installed -CONH₂ moiety
Amide product yield and post-synthetic step reduction
Branched / cyclic peptide assembly
Orthogonal ε-Boc protection
Selective side-chain deprotection and conjugate integrity
Boc-SPPS scale-up processes
Resin loading efficiency context
Attachment yield and reactor throughput review
Peptide-drug conjugate research
Stable HCl salt, defined chiral specification
Payload conjugation consistency and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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